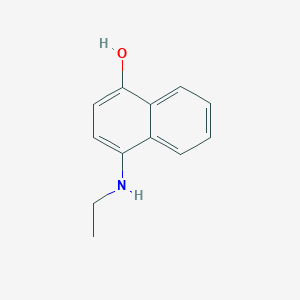
4-(Ethylamino)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylamino)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)naphthalen-1-ol can be achieved through several methods. One common approach involves the Betti reaction, which is a condensation reaction between 2-naphthol, aryl aldehydes, and amines . This reaction typically requires mild conditions and can yield chiral intermediates that are valuable in asymmetric synthesis.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to optimize yield and purity. The specific methods and conditions used in industrial settings can vary, but they generally aim to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
Scientific Research Applications
4-(Ethylamino)naphthalen-1-ol has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(ethylamino)naphthalen-1-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In medicinal applications, it may exert cytotoxic effects by inducing oxidative stress or interfering with cellular respiration .
Comparison with Similar Compounds
Similar Compounds
Naphthoquinones: Known for their antimicrobial and antitumoral properties.
Aminobenzylnaphthols: Used in asymmetric synthesis and as chiral ligands.
Uniqueness
4-(Ethylamino)naphthalen-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of an ethylamino group and a hydroxyl group on the naphthalene ring provides distinct reactivity and functionality compared to other naphthalene derivatives.
Properties
CAS No. |
1187422-25-8 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(ethylamino)naphthalen-1-ol |
InChI |
InChI=1S/C12H13NO/c1-2-13-11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,13-14H,2H2,1H3 |
InChI Key |
SKQYPGROWSDIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















